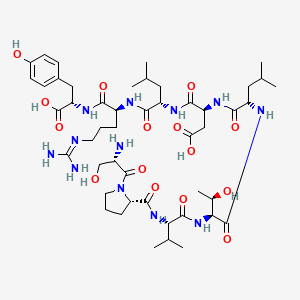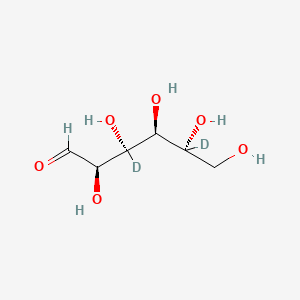
D-Galactose-d2-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Galactose-d2-1, also known as D-(+)-Galactose-d2-1, is a deuterium-labeled derivative of D-Galactose. D-Galactose is a natural aldohexose and a C-4 epimer of glucose. This compound is primarily used in scientific research as a stable isotope-labeled compound, which helps in various analytical and biochemical studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of D-Galactose-d2-1 involves the incorporation of deuterium atoms into the D-Galactose molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium at the desired positions .
Industrial Production Methods
Industrial production of this compound is carried out under controlled conditions to ensure high purity and consistent quality. The process involves the use of advanced techniques such as chromatography and mass spectrometry to monitor the incorporation of deuterium and to purify the final product. The production is typically done in specialized facilities that handle stable isotopes and ensure compliance with safety and regulatory standards .
Análisis De Reacciones Químicas
Types of Reactions
D-Galactose-d2-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s behavior and interactions in different environments .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce D-Galactonic acid, while reduction reactions may yield D-Galactitol .
Aplicaciones Científicas De Investigación
D-Galactose-d2-1 has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of D-Galactose-d2-1 involves its interaction with specific cell receptors and enzymes involved in carbohydrate metabolism. As a deuterium-labeled compound, it serves as a tracer, allowing researchers to track its metabolic pathways and interactions. The incorporation of deuterium can also affect the pharmacokinetic and metabolic profiles of the compound, providing insights into its behavior in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
D-Glucose: Another aldohexose, structurally similar to D-Galactose but differing at the C-4 position.
D-Fructose: A ketohexose, differing from D-Galactose in its functional group and overall structure.
Uniqueness
D-Galactose-d2-1 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The stable isotope labeling allows for precise tracking and analysis in metabolic studies, making it a valuable tool in various scientific fields .
Propiedades
Fórmula molecular |
C6H12O6 |
|---|---|
Peso molecular |
182.17 g/mol |
Nombre IUPAC |
(2R,3S,4S,5R)-3,5-dideuterio-2,3,4,5,6-pentahydroxyhexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6-/m0/s1/i4D,5D |
Clave InChI |
GZCGUPFRVQAUEE-GWCOIRNTSA-N |
SMILES isomérico |
[2H][C@@](CO)([C@@H]([C@@]([2H])([C@H](C=O)O)O)O)O |
SMILES canónico |
C(C(C(C(C(C=O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,4S,5R)-3,4-diacetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B15140483.png)
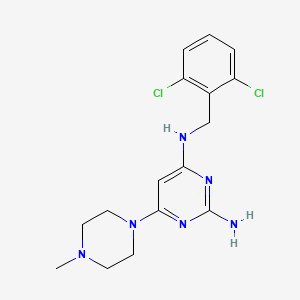
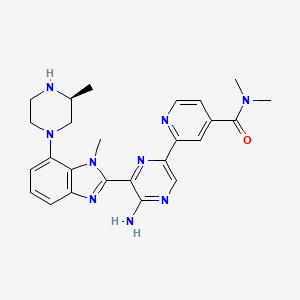
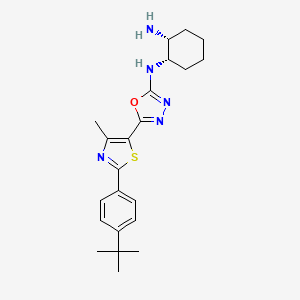
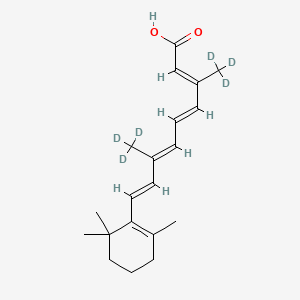
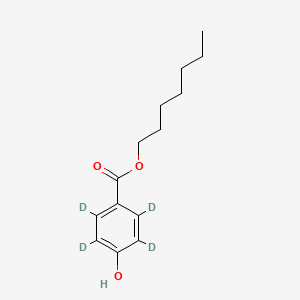
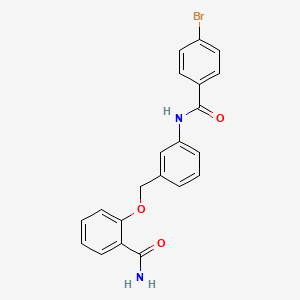
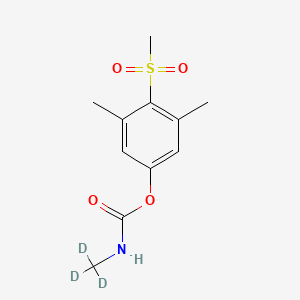
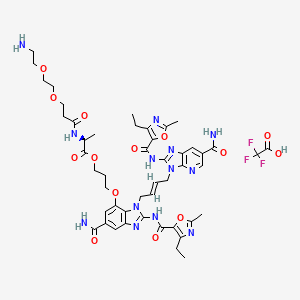
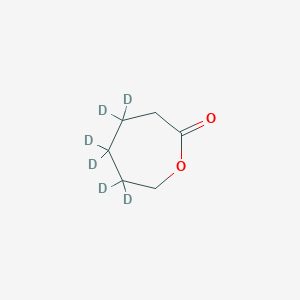
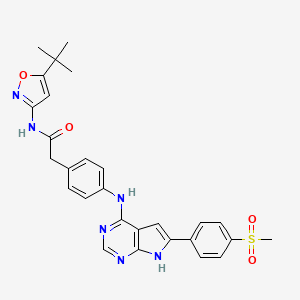
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B15140564.png)
